

# Unraveling the Link: A Comparative Analysis of Phentermine and Pulmonary Hypertension Risk

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: *Phenatine*

Cat. No.: *B091813*

[Get Quote](#)

For Immediate Release

A Comprehensive Review for Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the current understanding of the association between the widely prescribed weight-loss medication, Phentermine, and the risk of developing pulmonary hypertension (PH). Drawing upon available experimental data, this document aims to equip researchers, scientists, and drug development professionals with a thorough analysis of the existing evidence, compare it with alternative anti-obesity medications, and detail the experimental protocols used in assessing this potential risk.

## Quantitative Data Summary: Phentermine and Anorexigenic Drugs

The historical association of anorexigenic drugs with pulmonary hypertension primarily stems from the use of fenfluramine and its derivatives. Phentermine was often co-administered with fenfluramine in a combination known as "Fen-Phen." However, studies differentiating the individual risk of phentermine have shown a markedly different profile. The following tables summarize key quantitative data from case-control studies.

Table 1: Comparative Odds Ratios for Pulmonary Hypertension Associated with Anorexigenic Drug Use

| Drug/Drug Class              | Odds Ratio (OR) | 95% Confidence Interval (CI) | Study Population/Notes                                                                             |
|------------------------------|-----------------|------------------------------|----------------------------------------------------------------------------------------------------|
| Phentermine                  | 0.6             | Not Specified                | North American prospective study of 579 patients with pulmonary hypertension.[1][2][3]             |
| Fenfluramine                 | 7.5             | Not Specified                | North American prospective study of 579 patients with pulmonary hypertension.[1][2][3]             |
| Any Anorexic Drug Use        | 6.3             | 3.0 - 13.2                   | Primarily fenfluramine derivatives; case-control study with 95 PH patients and 355 controls.[4][5] |
| Anorexic Drug Use > 3 months | 23.1            | 6.9 - 77.7                   | Primarily fenfluramine derivatives; case-control study with 95 PH patients and 355 controls.[4][6] |

## Comparative Analysis with Alternative Anti-Obesity Medications

The landscape of pharmacological weight management has evolved significantly. This section compares the known pulmonary hypertension risk of phentermine with that of other commonly prescribed anti-obesity medications.

Table 2: Pulmonary Hypertension Risk Profile of Phentermine vs. Alternatives

| Medication              | Mechanism of Action                                              | Association with Pulmonary Hypertension                                                                                                                                                                                                                                                                                           | Supporting Data                                                                                                                                                                                                                      |
|-------------------------|------------------------------------------------------------------|-----------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------|--------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------|
| Phentermine             | Sympathomimetic amine; norepinephrine-releasing agent            | Historically associated with the "Fen-Phen" combination. <a href="#">[5]</a> <a href="#">[7]</a> <a href="#">[8]</a><br>As monotherapy, evidence suggests a low to negligible risk, with some studies showing an odds ratio below 1.0. <a href="#">[1]</a> <a href="#">[2]</a> <a href="#">[3]</a>                                | Case-control studies and retrospective analyses.                                                                                                                                                                                     |
| Liraglutide/Semaglutide | Glucagon-like peptide-1 (GLP-1) receptor agonists                | Preclinical studies suggest a potential protective or therapeutic role in PH by promoting vasodilation and inhibiting vascular remodeling. <a href="#">[1]</a> <a href="#">[7]</a> <a href="#">[9]</a><br><a href="#">[10]</a> <a href="#">[11]</a> <a href="#">[12]</a> No clinical evidence to date suggests an increased risk. | Animal models (monocrotaline- and hypoxia-induced PH).<br><a href="#">[7]</a> <a href="#">[11]</a> <a href="#">[12]</a><br>Observational studies in diabetic populations show potential cardiovascular benefits. <a href="#">[1]</a> |
| Lorcaserin              | Selective serotonin 5-HT2C receptor agonist                      | While it acts on the serotonin system, large-scale cardiovascular safety trials did not report an increased risk of pulmonary hypertension. <a href="#">[13]</a> <a href="#">[14]</a>                                                                                                                                             | CAMELLIA-TIMI 61 trial, a randomized, placebo-controlled study in 12,000 patients. <a href="#">[13]</a>                                                                                                                              |
| Bupropion-Naltrexone    | Dopamine/norepinephrine reuptake inhibitor and opioid antagonist | Cardiovascular safety trials have not indicated a specific                                                                                                                                                                                                                                                                        | Meta-analyses of randomized clinical trials focused on                                                                                                                                                                               |

|                        |                                                          |                                                                                                                                                                       |                                                                                                                                                          |
|------------------------|----------------------------------------------------------|-----------------------------------------------------------------------------------------------------------------------------------------------------------------------|----------------------------------------------------------------------------------------------------------------------------------------------------------|
|                        |                                                          | risk for pulmonary hypertension.[15][16][17][18][19]                                                                                                                  | major adverse cardiovascular events (MACE).[19]                                                                                                          |
| Orlistat               | Lipase inhibitor                                         | No known association with an increased risk of pulmonary hypertension. Its mechanism of action is localized to the gastrointestinal tract. [3][20]                    | Clinical trials have primarily focused on gastrointestinal side effects and improvements in cardiovascular risk factors secondary to weight loss.[3][20] |
| Phentermine/Topiramate | Combination of phentermine and a GABA receptor modulator | Carries the same theoretical risks as phentermine monotherapy, though long-term cardiovascular outcome trials have not shown an increased incidence of PH.[4][21][22] | Post-marketing surveillance and clinical trial data.                                                                                                     |

## Experimental Protocols for Assessing Pulmonary Hypertension

The definitive diagnosis of pulmonary hypertension requires invasive hemodynamic assessment. Non-invasive methods are crucial for screening and monitoring.

### Right Heart Catheterization (Gold Standard)

Right heart catheterization (RHC) is an invasive procedure that directly measures pressures in the right atrium, right ventricle, and pulmonary artery, as well as the pulmonary capillary wedge pressure.[16][23][24][25][26]

Methodology:

- Patient Preparation: Patients are typically required to fast for approximately 6 hours before the procedure.[26]
- Catheter Insertion: A Swan-Ganz catheter is inserted into a large central vein (e.g., internal jugular, subclavian, or femoral vein).
- Catheter Advancement: The catheter is advanced through the right atrium, right ventricle, and into the pulmonary artery.
- Pressure Measurements: Pressures are recorded in each chamber as the catheter is advanced.
- Pulmonary Capillary Wedge Pressure (PCWP): The balloon at the catheter tip is inflated to occlude a small pulmonary artery branch, providing an indirect measure of left atrial pressure.
- Cardiac Output Measurement: Typically measured using the thermodilution technique.[16]
- Pulmonary Vascular Resistance (PVR) Calculation: PVR is calculated using the formula:  $PVR = (\text{Mean Pulmonary Artery Pressure} - \text{PCWP}) / \text{Cardiac Output}$ .

## Echocardiography (Non-invasive Screening)

Transthoracic echocardiography is the primary non-invasive tool for screening for pulmonary hypertension.[20]

Methodology:

- Tricuspid Regurgitation Velocity (TRV): The peak velocity of the tricuspid regurgitant jet is measured using continuous-wave Doppler.
- Right Ventricular Systolic Pressure (RVSP) Estimation: The modified Bernoulli equation ( $4 \times \text{TRV}^2$ ) is used to estimate the pressure gradient between the right ventricle and right atrium. This is added to an estimate of right atrial pressure (RAP) to calculate the RVSP, which in the absence of pulmonary stenosis, is equal to the systolic pulmonary artery pressure.
- Assessment of Right Heart Size and Function: Evaluation of right ventricular and right atrial size, wall thickness, and systolic function (e.g., Tricuspid Annular Plane Systolic Excursion -

TAPSE).

- Pulmonary Artery Assessment: Measurement of the pulmonary artery diameter and the acceleration time of blood flow from the right ventricle to the pulmonary artery.
- Inferior Vena Cava (IVC) Assessment: The diameter and respiratory variation of the IVC are assessed to estimate right atrial pressure.

## Signaling Pathways and Experimental Workflows

The following diagrams illustrate the key signaling pathways implicated in drug-induced pulmonary hypertension and the diagnostic workflow.



[Click to download full resolution via product page](#)

Caption: Serotonin (5-HT) signaling pathway in pulmonary hypertension.



[Click to download full resolution via product page](#)

**Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. GLP-1 receptor agonists and pulmonary hypertension in diabetes: A promising therapeutic strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Weight Loss Treatment Plans for Men | Hims UK | hims [forhims.co.uk]
- 3. PREVENTIVE ACTION OF ORLISTAT ON CARDIOVASCULAR RISKS IN YOUNG OBESITY PATIENTS | Korneeva | Cardiovascular Therapy and Prevention [cardiovascular.elpub.ru]
- 4. researchgate.net [researchgate.net]
- 5. Ozempic and Pulmonary Hypertension: Is It Safe To Take? | myPHteam [myphteam.com]
- 6. ClinicalTrials.gov [clinicaltrials.gov]
- 7. Liraglutide prevents and reverses monocrotaline-induced pulmonary arterial hypertension by suppressing ET-1 and enhancing eNOS/sGC/PKG pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Pulmonary Hypertension Associated with Use of Phentermine - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pulmonaryhypertensionnews.com [pulmonaryhypertensionnews.com]
- 10. [PDF] Liraglutide prevents and reverses monocrotaline-induced pulmonary arterial hypertension by suppressing ET-1 and enhancing eNOS/sGC/PKG pathways | Semantic Scholar [semanticscholar.org]
- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 12. The glucagon-like peptide-1 receptor agonist liraglutide improves hypoxia-induced pulmonary hypertension in mice partly via normalization of reduced ET(B) receptor expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Cardiovascular Safety of Lorcaserin in Overweight or Obese Patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Lorcaserin: A review of its preclinical and clinical pharmacology and therapeutic potential - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Cardiovascular Risk Associated With Naltrexone-Bupropion Therapy for Obesity - American College of Cardiology [acc.org]
- 16. Naltrexone and bupropion (oral route) - Side effects & dosage - Mayo Clinic [mayoclinic.org]
- 17. pharmaceutical-journal.com [pharmaceutical-journal.com]
- 18. Potential Cardiovascular Risks Associated with Naltrexone-Bupropion Treatment in Overweight Patients [Letter] - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Cardiovascular safety of naltrexone and bupropion therapy: Systematic review and meta-analyses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Effect of orlistat-induced weight loss on blood pressure and heart rate in obese patients with hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. droracle.ai [droracle.ai]
- 22. Cardiovascular effects of phentermine and topiramate: a new drug combination for the treatment of obesity - PMC [pmc.ncbi.nlm.nih.gov]
- 23. login.medscape.com [login.medscape.com]
- 24. ajmc.com [ajmc.com]
- 25. Efficacy and safety of novel-targeted drugs in the treatment of pulmonary arterial hypertension: a Bayesian network meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 26. Lorcaserin for Smoking Cessation and Associated Weight Gain: A Randomized 12-Week Clinical Trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Unraveling the Link: A Comparative Analysis of Phentermine and Pulmonary Hypertension Risk]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b091813#validating-the-link-between-phentermine-and-pulmonary-hypertension-risk>]

---

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)